Dihydropyridine

描述

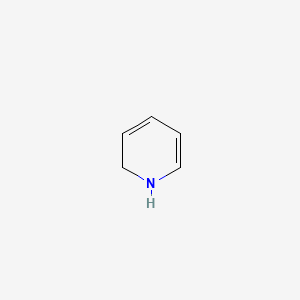

Structure

2D Structure

3D Structure

属性

CAS 编号 |

22694-45-7 |

|---|---|

分子式 |

C5H7N |

分子量 |

81.12 g/mol |

IUPAC 名称 |

1,2-dihydropyridine |

InChI |

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-4,6H,5H2 |

InChI 键 |

MMWRGWQTAMNAFC-UHFFFAOYSA-N |

SMILES |

C1C=CC=CN1 |

规范 SMILES |

C1C=CC=CN1 |

同义词 |

1,4-dihydropyridine dihydropyridine Lemildipine |

产品来源 |

United States |

Foundational & Exploratory

The Dihydropyridine Core: A Technical Guide to Structure, Function, and Therapeutic Modulation

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most recognized for its profound impact on the management of cardiovascular diseases.[1] This technical guide provides an in-depth exploration of the DHP core, detailing its structure, synthesis, and primary function as a modulator of L-type voltage-gated calcium channels (L-VGCCs). Furthermore, it delves into the critical structure-activity relationships that govern its therapeutic efficacy and outlines key experimental protocols for its study and development.

The 1,4-Dihydropyridine Core Structure

The foundational structure of dihydropyridine is a six-membered heterocyclic ring containing nitrogen, with two double bonds.[2] The 1,4-dihydropyridine isomer is the most pharmacologically significant.[3] Key structural features essential for its biological activity, particularly as L-type calcium channel blockers, have been extensively studied. These include the presence of substituents at various positions around the ring, which critically influence potency, selectivity, and pharmacokinetic properties.[4][5]

Synthesis of the this compound Scaffold

The most prevalent and versatile method for synthesizing the 1,4-dihydropyridine ring is the Hantzsch pyridine synthesis, first reported in 1881.[6][7] This multi-component reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[8][9] The versatility of the Hantzsch synthesis allows for the introduction of diverse substituents, making it a powerful tool in the development of new DHP derivatives.[10]

Function as L-Type Calcium Channel Blockers

Dihydropyridines exert their primary therapeutic effects by acting as antagonists of L-type voltage-gated calcium channels.[11] These channels are crucial for regulating calcium influx into cells, a process fundamental to muscle contraction and neuronal signaling.[12][13] By binding to the α1 subunit of the L-type calcium channel, DHPs inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[14][15] This mechanism of action is the basis for their widespread use in treating hypertension and angina.[16]

Structure-Activity Relationships (SAR)

The therapeutic efficacy of this compound derivatives is intricately linked to their chemical structure. Key SAR findings include:

-

C4 Position: The substituent at the C4 position of the DHP ring is a major determinant of activity. An aryl group at this position is generally required for optimal calcium channel blocking activity.[4]

-

C3 and C5 Positions: Ester groups at these positions are typically the most effective for activity.[4]

-

Aryl Ring Substituents: The position and nature of electron-withdrawing groups on the phenyl ring at the C4 position can significantly impact receptor-binding activity.[4]

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for several clinically significant this compound calcium channel blockers.

Table 1: Binding Affinities and Inhibitory Concentrations of this compound Derivatives

| Compound | Target | IC50 (nM) | Ki (nM) |

| Nitrendipine | L-type Calcium Channel | 0.15 - 30.0 | - |

| Nifedipine | L-type Calcium Channel | 10.0 - 60.0 | 14.45 |

| Amlodipine | L-type Calcium Channel | - | - |

| Felodipine | L-type Calcium Channel | - | - |

| Isradipine | L-type Calcium Channel | - | - |

| Nicardipine | L-type Calcium Channel | - | - |

| Nisoldipine | L-type Calcium Channel | - | - |

Data compiled from multiple sources.[17] Note that IC50 and Ki values can vary depending on experimental conditions.

Table 2: Pharmacokinetic Parameters of Common this compound Drugs

| Drug | Time to Peak (Tmax) (hours) | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (t½) (hours) |

| Amlodipine | 6 - 12 | 64 - 90 | ~93 | 30 - 50 |

| Felodipine | ~1.5 | ~15 | >99 | ~24 |

| Isradipine | ~1.5 | 15 - 24 | ~95 | ~8 |

| Lercanidipine | 1.5 - 3 | ~10 | >98 | 8 - 10 |

| Nicardipine | 0.5 - 2 | ~35 | >95 | 2 - 4 |

| Nifedipine (IR) | 0.5 - 1 | 56 - 77 | 92 - 98 | 4 - 7 |

| Nisoldipine | ~9.2 | ~5 | >99 | Not specified |

| Benidipine | ~2 | Not specified | >98 | Not specified |

| Cilnidipine | 1.8 - 2.2 | Not specified | Not specified | 7.5 |

Data compiled from multiple sources.[11][18] IR: Immediate-Release. Pharmacokinetic parameters can vary based on formulation and patient population.

Signaling Pathways

Dihydropyridines modulate intracellular signaling by blocking the influx of calcium, a critical second messenger. The following diagrams illustrate key signaling pathways affected by DHP action.

Experimental Protocols

Hantzsch Synthesis of Nifedipine

This protocol describes a general procedure for the synthesis of Nifedipine, a prototypical this compound calcium channel blocker.

Materials:

-

2-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Aqueous ammonia (30-35 wt%)

-

Methanol

-

Round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., methanol)

Procedure:

-

Combine 2-nitrobenzaldehyde, methyl acetoacetate, methanol, and concentrated ammonia in a round-bottom flask.[19]

-

Fit the flask with a condenser and heat the mixture to reflux for approximately 3.5 hours.[19]

-

Allow the reaction mixture to cool to room temperature. An ice-water bath may be used to facilitate precipitation.[19]

-

Collect the resulting precipitate by suction filtration.[19]

-

Wash the filter cake with water and then with a small amount of cold methanol.[19]

-

Purify the crude product by recrystallization from methanol.[19]

-

Dry the purified product and characterize it using techniques such as NMR, IR spectroscopy, and melting point analysis.[19]

Radioligand Binding Assay for this compound Affinity

This protocol outlines a method to determine the binding affinity of a this compound compound to the L-type calcium channel using a radiolabeled DHP, such as [³H]nitrendipine.

Materials:

-

Tissue homogenate or cell membranes expressing L-type calcium channels (e.g., from heart or brain tissue).

-

Radiolabeled this compound (e.g., [³H]nitrendipine).

-

Unlabeled test this compound compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation vials and cocktail.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.[20]

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand solution, and varying concentrations of the unlabeled test compound.[20]

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[20]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.[20]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[20]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[20]

-

Data Analysis: Plot the specific binding against the concentration of the unlabeled test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[20]

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general overview of the whole-cell patch-clamp technique to measure the effect of dihydropyridines on L-type calcium currents in isolated cells.

Materials:

-

Isolated cells expressing L-type calcium channels (e.g., cardiomyocytes, neurons, or a suitable cell line).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Inverted microscope.

-

Glass capillaries for patch pipettes.

-

Pipette puller and fire-polisher.

-

Extracellular (bath) solution.

-

Intracellular (pipette) solution.

-

This compound compound for testing.

Procedure:

-

Cell Preparation: Isolate single cells and place them in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Fabricate patch pipettes from glass capillaries using a puller and fire-polish the tip. The resistance of the filled pipette should be in the range of 3-6 MΩ.[21]

-

Seal Formation: Under visual guidance, bring the patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[3]

-

Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents. Record the currents in the absence (control) and presence of the this compound compound.

-

Data Analysis: Measure the peak amplitude of the calcium currents before and after drug application to determine the extent of inhibition. Construct a dose-response curve to calculate the IC50 value.

Conclusion

The 1,4-dihydropyridine core remains a privileged scaffold in medicinal chemistry, with its primary role as L-type calcium channel blockers being of immense therapeutic importance. A thorough understanding of its structure, synthesis, and function, coupled with robust experimental evaluation, is crucial for the development of novel and improved DHP-based therapeutics. This guide provides a foundational overview for researchers and professionals in the field, aiming to facilitate further innovation and discovery.

References

- 1. Calcium-induced calcium release - Wikipedia [en.wikipedia.org]

- 2. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Quantitative Structure‐Activity Relationship Study of Recently Synthesized 1, 4‐this compound Calcium Channel Antagonists. Application of the Hansch Analysis Method | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]

- 9. Calcium Channel Blockers | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Calcium-Dependent Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium-induced calcium release activates contraction in intact cardiac cells | Semantic Scholar [semanticscholar.org]

- 17. Voltage-gated L-type calcium channel Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 18. researchgate.net [researchgate.net]

- 19. books.rsc.org [books.rsc.org]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

The Hantzsch Dihydropyridine Synthesis: A Mechanistic and Practical Guide for Drug Discovery

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, mechanistic intricacies, and practical applications of the Hantzsch dihydropyridine synthesis.

The Hantzsch this compound synthesis, a classic multi-component reaction first reported by Arthur Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry and a vital tool in modern drug discovery.[1][2] This reaction provides a straightforward and efficient route to 1,4-dihydropyridines (1,4-DHPs), a privileged scaffold found in numerous biologically active compounds, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases like hypertension.[3][4] This guide delves into the mechanistic pathways of the Hantzsch synthesis, presents quantitative data on various synthetic protocols, provides detailed experimental procedures, and explores its significance in the pharmaceutical landscape.

Core Reaction and Mechanism

The Hantzsch synthesis is a one-pot condensation reaction that typically involves four components: an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, most commonly ammonia or ammonium acetate.[3] The overall reaction leads to the formation of a 1,4-dihydropyridine ring. Subsequent oxidation can yield the corresponding pyridine derivative, driven by the thermodynamic stability of the aromatic system.[3]

The mechanism of the Hantzsch synthesis has been extensively studied and is understood to proceed through a series of key steps. While multiple pathways have been proposed depending on the specific reactants and conditions, a generally accepted sequence involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound and an enamine.[1][3]

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate.[1]

-

Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source to generate a β-enamino ester.[1]

-

Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound.[1]

-

Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to afford the final 1,4-dihydropyridine product.[1]

The formation of the enamine and the α,β-unsaturated carbonyl compound (chalcone) as key intermediates has been supported by spectroscopic studies, including 13C and 15N NMR.[3]

Data Presentation: Comparative Performance of Catalysts and Conditions

The efficiency of the Hantzsch synthesis is significantly influenced by the choice of catalyst, solvent, and energy source. The following tables summarize quantitative data from various studies, highlighting the impact of these parameters on reaction time and yield.

Table 1: Effect of Different Catalysts on the Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp. (°C) | Time | Yield (%) |

| None | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 h | 65 |

| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 h | 82 |

| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 h | 94 |

| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 h | 96 |

| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | RT | 0.5 h | 98 |

Table 2: Influence of Solvent and Reaction Conditions on Yield

| Solvent | Catalyst | Energy Source | Time | Yield (%) |

| Ethanol | None | Conventional Heating | 8 h | 65 |

| Water | None | Conventional Heating (Sealed Vessel, 70-75 °C) | 1 h | 96 |

| Solvent-free | p-TSA | Conventional Heating (80 °C) | 15 min | 90 |

| Ethanol | None | Microwave (Domestic oven) | 3-5 min | 85-95 |

| Aqueous Micelles (SDS) | p-TSA | Ultrasonic Irradiation | 1.5-2.5 h | >90 |

Experimental Protocols

This section provides detailed methodologies for key variations of the Hantzsch synthesis.

Protocol 1: Classical Synthesis of Nifedipine

This protocol details the synthesis of Nifedipine, a widely used calcium channel blocker.

Materials:

-

2-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Concentrated ammonia (35% in water)

-

Methanol

Procedure:

-

To a 50 mL round-bottom flask, add 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), 4 mL of methanol, and 1.6 mL of concentrated ammonia (35 mmol).

-

Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an isomantle or an oil bath.

-

After the reaction period, allow the mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation.

-

Collect the precipitate by suction filtration and wash the filter cake with 10 mL of water and 5 mL of methanol.

-

Recrystallize the crude product from methanol to obtain pure Nifedipine.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a green and rapid alternative to the classical method.

Materials:

-

Aldehyde (e.g., Benzaldehyde, 10 mmol)

-

Ethyl acetoacetate (20 mmol)

-

Ammonium acetate (30 mmol)

Procedure:

-

In a Pyrex cylindrical tube, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol).

-

Place the tube in a domestic microwave oven and irradiate at 90W for 3-5 minutes.

-

After irradiation, cool the contents to room temperature.

-

Pour the reaction mixture into crushed ice and filter the solid product.

-

Purify the crude product by column chromatography on silica gel (eluting with a methanol:chloroform mixture) or by recrystallization.

Protocol 3: "On-Water" Catalyst-Free Synthesis

This environmentally benign protocol utilizes water as the reaction medium without the need for a catalyst.

Materials:

-

Aldehyde (1 mmol)

-

Ethyl acetoacetate (2 mmol)

-

Ammonium acetate (1.3 mmol)

-

Water (2 mL)

Procedure:

-

In a suitable flask, vigorously stir a mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) in 2 mL of water.

-

Heat the mixture at 70°C for the required time (typically 1-2 hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Isolate the solid product by filtration and wash with cold water.

-

If necessary, purify the product by recrystallization from ethanol.

Role in Drug Development and Future Perspectives

The Hantzsch synthesis has had a profound impact on drug development, primarily through the discovery of 1,4-dihydropyridine-based calcium channel blockers.[2] The straightforward nature of this multi-component reaction allows for the rapid generation of diverse compound libraries by varying the aldehyde, β-ketoester, and nitrogen source.[4] This structural diversity is crucial for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Beyond cardiovascular applications, Hantzsch this compound derivatives have been investigated for a wide range of other biological activities, including anticancer, antimicrobial, and neuroprotective effects. The versatility of the Hantzsch synthesis ensures its continued relevance in the exploration of new therapeutic agents.

Future developments in the Hantzsch synthesis are likely to focus on the principles of green chemistry, including the use of more environmentally friendly catalysts and solvents, as well as energy-efficient reaction conditions.[3] The development of asymmetric variations of the Hantzsch synthesis to produce enantiomerically pure dihydropyridines is also an active area of research, as the biological activity of these compounds is often stereospecific.

References

An In-depth Technical Guide to Dihydropyridine Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction to Dihydropyridine Chemistry: Synthesis, Reactivity, and Therapeutic Applications

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, primarily recognized for its profound impact on the management of cardiovascular diseases.[1] The discovery of the Hantzsch this compound synthesis in 1881 opened the door to a vast chemical space that has been extensively explored, leading to the development of a major class of drugs known as this compound calcium channel blockers.[2][3] These agents are widely prescribed for the treatment of hypertension and angina.[4] Beyond their cardiovascular applications, this compound derivatives have shown a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][5] This guide provides a comprehensive overview of the core principles of this compound chemistry, including their synthesis, reactivity, and mechanism of action, with a focus on their role as L-type calcium channel modulators.

Core Concepts in this compound Chemistry

The fundamental structure of 1,4-dihydropyridine is a six-membered heterocyclic ring containing a nitrogen atom, with saturation at the 1 and 4 positions.[1] The stability and reactivity of the this compound ring are significantly influenced by the substituents at various positions. Electron-withdrawing groups, typically esters at the 3 and 5 positions, are crucial for stabilizing the ring.[6] The substituent at the 4-position plays a pivotal role in determining the pharmacological activity of the molecule.[1]

The Hantzsch this compound Synthesis

The most prominent method for synthesizing the 1,4-dihydropyridine core is the Hantzsch synthesis, a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2][7] This one-pot reaction is valued for its efficiency and versatility in creating a diverse library of this compound derivatives.[3][7]

The mechanism of the Hantzsch synthesis proceeds through several key steps:

-

Knoevenagel Condensation : One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[7][8]

-

Enamine Formation : A second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[7][8]

-

Michael Addition and Cyclization : The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, which is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring structure.[7]

Reactivity of Dihydropyridines: Oxidation and Aromatization

A key reaction of 1,4-dihydropyridines is their oxidation to the corresponding pyridine derivatives. This process, known as aromatization, is often the primary metabolic pathway for this compound-based drugs in vivo.[9] The driving force for this reaction is the formation of a stable aromatic pyridine ring.[2] Various oxidizing agents can be employed in the laboratory to achieve this transformation, including nitric acid, potassium ferrocyanide, and milder reagents like ferric chloride or manganese dioxide.[2][7]

Dihydropyridines as L-Type Calcium Channel Blockers

The therapeutic efficacy of many this compound derivatives stems from their ability to act as antagonists of L-type voltage-gated calcium channels.[1][4] These channels are crucial for regulating calcium influx into muscle cells, which in turn triggers muscle contraction.

Mechanism of Action

This compound calcium channel blockers primarily target the L-type calcium channels located on the smooth muscle of blood vessels.[1] By blocking these channels, they inhibit the influx of extracellular calcium into the smooth muscle cells.[10] This reduction in intracellular calcium leads to a cascade of events that ultimately results in vasodilation (the widening of blood vessels).[10] The vasodilation reduces systemic vascular resistance and, consequently, lowers blood pressure.[10]

The signaling pathway for this compound-mediated vasodilation is as follows:

-

Binding to L-type Calcium Channels : The this compound molecule binds to the α1 subunit of the L-type calcium channel.[11]

-

Inhibition of Calcium Influx : This binding blocks the channel, preventing the influx of Ca²⁺ ions into the vascular smooth muscle cell upon depolarization.

-

Reduced Calmodulin Activation : The lower intracellular Ca²⁺ concentration leads to reduced binding of Ca²⁺ to calmodulin.

-

Inhibition of Myosin Light Chain Kinase (MLCK) : The Ca²⁺-calmodulin complex is required to activate MLCK. With less activated calmodulin, MLCK activity is diminished.

-

Decreased Myosin Light Chain Phosphorylation : MLCK phosphorylates the myosin light chains, a critical step for the interaction of actin and myosin filaments.

-

Smooth Muscle Relaxation : With reduced myosin light chain phosphorylation, the cross-bridge cycling between actin and myosin is inhibited, leading to the relaxation of the vascular smooth muscle and vasodilation.

References

- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound calcium channel blockers - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibition of neuronal calcium current and substance P release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. ahajournals.org [ahajournals.org]

The Pharmacological Blueprint of 1,4-Dihydropyridines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the basis for a major class of L-type calcium channel blockers. These agents have become indispensable in the management of cardiovascular diseases, particularly hypertension and angina pectoris.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of 1,4-dihydropyridines, delving into their mechanism of action, structure-activity relationships, and pharmacokinetic profiles. Detailed experimental protocols for the characterization of these compounds are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

1,4-Dihydropyridine derivatives are a class of organic compounds that have demonstrated a wide array of biological activities.[1] Their primary and most well-characterized pharmacological action is the blockade of L-type voltage-gated calcium channels (Ca_v1), which are crucial for calcium influx into cells, triggering physiological processes such as muscle contraction and neurotransmitter release. By inhibiting these channels, 1,4-dihydropyridines induce relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[3] This has established them as a first-line treatment for hypertension and angina. Prominent members of this class include nifedipine, amlodipine, and felodipine.

Mechanism of Action

1,4-Dihydropyridines exert their effects by binding to a specific receptor site on the α1 subunit of the L-type calcium channel. This interaction is allosteric, meaning it alters the channel's conformation rather than directly obstructing the calcium pore. A key characteristic of their mechanism is state-dependent binding; they exhibit a higher affinity for the inactivated state of the calcium channel. This voltage-dependent binding allows for a degree of tissue selectivity, preferentially targeting more depolarized cells, such as those in the vascular smooth muscle, over cardiac muscle.[3] By stabilizing the inactivated, non-conducting state of the channel, 1,4-dihydropyridines effectively reduce the influx of calcium ions, leading to smooth muscle relaxation and vasodilation.

Signaling Pathway of 1,4-Dihydropyridine Action

Caption: Signaling pathway of 1,4-dihydropyridine-mediated vasodilation.

Structure-Activity Relationship (SAR)

The pharmacological activity of 1,4-dihydropyridine derivatives is intricately linked to their chemical structure. Key structural features that govern their potency and selectivity as calcium channel blockers have been extensively studied.

-

1,4-Dihydropyridine Ring: The core heterocyclic ring is essential for activity.

-

C4 Position: Substitution with an aromatic ring, typically a phenyl group, is crucial for high antagonistic activity. The nature and position of substituents on this phenyl ring can modulate activity.

-

C3 and C5 Positions: Ester groups at these positions are important for activity. The size and nature of these ester groups can influence potency and duration of action.

-

C2 and C6 Positions: Small alkyl groups, such as methyl groups, at these positions generally enhance activity.

-

N1 Position: This position is typically unsubstituted (NH) for optimal activity.

Key Structural Features for 1,4-Dihydropyridine Activity

Caption: Key structural features governing the activity of 1,4-dihydropyridines.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize key quantitative data for several clinically important 1,4-dihydropyridine derivatives.

Table 1: Binding Affinity and Potency of 1,4-Dihydropyridine Derivatives

| Compound | IC₅₀ (nM) | K_d (nM) | B_max (fmol/mg protein) | Tissue/Cell Line | Reference |

| Nifedipine | 5.4 | ~1 | - | Rat neonatal ventricular myocytes | [4] |

| Nitrendipine | - | 1 | 20 | Cerebellar granule cells | [5] |

| Amlodipine | - | - | - | - | |

| Felodipine | - | - | - | - | |

| Isradipine | - | - | - | - | |

| Nisoldipine | - | - | - | - | |

| Nicardipine | 194 (µM) | - | - | Ca_v1.2 | [6] |

Table 2: Pharmacokinetic Properties of 1,4-Dihydropyridine Derivatives

| Drug | T₁/₂ (hours) | T_max (hours) | Bioavailability (%) | Protein Binding (%) |

| Nifedipine | 2 - 5 | 0.5 - 2 | 45 - 70 | 92 - 98 |

| Amlodipine | 30 - 50 | 6 - 12 | 64 - 90 | ~93 |

| Felodipine | 11 - 16 | 2.5 - 5 | ~15 | >99 |

| Isradipine | 8 | ~1.5 | 15 - 24 | ~95 |

| Nicardipine | 2 - 4 | 0.5 - 2 | ~35 | >95 |

| Nisoldipine | 7 - 12 | 6 - 12 | <10 | >99 |

(Data compiled from multiple sources)

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 1,4-Dihydropyridines

This protocol describes a method to determine the binding affinity (K_d) and density of binding sites (B_max) of a 1,4-dihydropyridine for the L-type calcium channel using a radiolabeled DHP, such as [³H]nitrendipine.

Materials:

-

Tissue or cells expressing L-type calcium channels (e.g., rat brain, cardiac membranes, or transfected cell lines)

-

Radioligand: [³H]nitrendipine

-

Unlabeled 1,4-dihydropyridine (e.g., nifedipine) for determining non-specific binding

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

-

Assay Setup: In a 96-well plate or individual tubes, set up the following for each concentration of radioligand:

-

Total Binding: Add membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled nifedipine (e.g., 1 µM).

-

-

Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding versus the concentration of free radioligand. Analyze the data using non-linear regression to a one-site binding model to determine the K_d and B_max values.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology for L-type Calcium Channel Inhibition

This protocol outlines the measurement of L-type calcium channel currents and their inhibition by 1,4-dihydropyridines in isolated cells.

Materials:

-

Isolated cells expressing L-type calcium channels (e.g., ventricular myocytes, smooth muscle cells, or HEK293 cells transfected with the Ca_v1.2 channel)

-

Patch clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): e.g., 135 TEA-Cl, 10 BaCl₂, 10 HEPES, pH 7.4 with TEA-OH.

-

Internal (pipette) solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH.

-

1,4-dihydropyridine compound (e.g., nifedipine) dissolved in a suitable solvent (e.g., DMSO) and diluted in the external solution.

Procedure:

-

Cell Preparation: Plate the isolated cells on glass coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Current Recording: Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium (or barium) currents.

-

Drug Application: After recording a stable baseline current, perfuse the cell with the external solution containing the desired concentration of the 1,4-dihydropyridine.

-

Inhibition Measurement: Record the calcium channel currents in the presence of the drug until a steady-state block is achieved.

-

Data Analysis: Measure the peak current amplitude before and after drug application. Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration. Fit the data to the Hill equation to determine the IC₅₀ value.

Experimental Workflow for Pharmacological Characterization

Caption: A typical experimental workflow for the pharmacological characterization of novel 1,4-dihydropyridine derivatives.

Conclusion

1,4-Dihydropyridines represent a versatile and pharmacologically significant class of compounds. Their well-defined mechanism of action as L-type calcium channel blockers has led to the development of crucial therapies for cardiovascular diseases. The extensive structure-activity relationship studies have provided a clear roadmap for the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of therapeutic agents. Future research may focus on exploiting the 1,4-dihydropyridine scaffold to target other ion channels or receptors, further expanding their therapeutic potential.

References

- 1. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 4. researchgate.net [researchgate.net]

- 5. Dihydropyridine binding sites regulate calcium influx through specific voltage-sensitive calcium channels in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing the 1,4-dihydropyridines binding interactions in the L-type Ca2+ channel: model construction and docking calculations. | Semantic Scholar [semanticscholar.org]

Structure-Activity Relationship of Dihydropyridine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of dihydropyridine (DHP) compounds, a critical class of L-type calcium channel blockers. The information presented herein is intended to support research and development efforts in the field of cardiovascular pharmacology and drug design.

Introduction: The 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically significant drugs for the management of cardiovascular diseases such as hypertension and angina pectoris.[1] These compounds exert their therapeutic effects primarily by blocking L-type voltage-gated calcium channels (Ca_v1), thereby inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells.[2] This action leads to vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[2]

The pharmacological versatility of the DHP core allows for a wide range of structural modifications, leading to a diverse array of biological activities that extend beyond calcium channel antagonism to include potential anticancer, antimicrobial, and anti-inflammatory properties. The seminal Hantzsch synthesis, a multi-component reaction, has been instrumental in generating vast libraries of DHP analogs for extensive SAR studies.

Core Structure-Activity Relationships of this compound Compounds

The biological activity of DHP derivatives is intricately linked to the nature and position of substituents on the 1,4-dihydropyridine ring. The key structural features governing their activity as L-type calcium channel blockers are summarized below.

-

1,4-Dihydropyridine Ring: The integrity of the 1,4-DHP ring is paramount for activity. Oxidation to the corresponding pyridine derivative or reduction of the ring leads to a significant loss or complete abolishment of calcium channel blocking activity.[3] Substitution at the N1 position is also generally detrimental to activity.[3]

-

C4 Position: A substituted phenyl ring at the C4 position is a crucial requirement for optimal antagonistic activity.[3] The nature and position of the substituent on this phenyl ring significantly influence potency. Electron-withdrawing groups, particularly at the ortho or meta positions of the phenyl ring, tend to enhance activity.[4] Conversely, para substitution on the phenyl ring generally leads to a decrease in activity.

-

C3 and C5 Positions: Ester functionalities at the C3 and C5 positions are important for optimizing the pharmacological profile. The nature of these ester groups can influence the potency, duration of action, and tissue selectivity of the compound. Introducing asymmetry by having different ester groups at C3 and C5 can lead to chirality at the C4 position, often resulting in stereoselective activity, with the (S)-enantiomer typically being the more potent isomer.[3]

-

C2 and C6 Positions: Small alkyl groups, most commonly methyl groups, at the C2 and C6 positions of the this compound ring are generally preferred for optimal activity.

Quantitative Data Summary

The following tables summarize the in vitro activity of a selection of this compound compounds against L-type calcium channels. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

Table 1: Inhibitory Concentration (IC50) of this compound Derivatives on L-type Calcium Channels

| Compound | Cell Type/Tissue | IC50 | Reference |

| Nifedipine | - | - | [5] |

| Nitrendipine | Cultured embryonic chick ventricular cells | 23 nM | [1][6] |

| Isradipine | Rat inferior vena cava smooth muscle cells | 21 nM | [7] |

| Cilnidipine | Cardiac L-type Ca2+ channels | 17 µM | [8] |

| Compound 5a | A7r5 (rat aortic smooth muscle cells) | 0.18 ± 0.02 µg/ml | [2] |

| Compound 5e | A7r5 (rat aortic smooth muscle cells) | 0.25 ± 0.63 µg/ml | [2] |

| Amlodipine | - | - | - |

| Felodipine | - | - | - |

| Nicardipine | - | - | - |

Table 2: Binding Affinity (Kd and Ki) of this compound Derivatives for L-type Calcium Channels

| Compound | Radioligand | Preparation | Binding Affinity | Reference |

| Nitrendipine | [3H]Nitrendipine | Canine ventricular cells (inactivated state) | Kd = 0.36 nM | [9] |

| Nitrendipine | [3H]Nitrendipine | Canine ventricular cells (resting state) | Kd ≈ 700 nM | [9] |

| Nitrendipine | [3H]Nitrendipine | Cultured embryonic chick ventricular cells (high affinity site) | Kd = 0.26 nM | [1] |

| Nitrendipine | [3H]Nitrendipine | Cultured embryonic chick ventricular cells (low affinity site) | Kd = 19 nM | [1] |

| Isradipine | (+)-[3H]-Isradipine | Rat inferior vena cava smooth muscle cells | Ki from displacement of (+)-[3H]-isradipine with an IC50 of 15.1 nM | [7] |

| HOE 166 | [3H]HOE 166 | Rabbit skeletal muscle membranes | Kd = 0.27 nM | [10] |

Key Experimental Protocols

The following are detailed methodologies for two key experiments used in the characterization of this compound compounds.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound for the L-type calcium channel.

Materials:

-

Membrane preparation from a tissue or cell line expressing L-type calcium channels (e.g., rat brain, cardiac muscle, or vascular smooth muscle).

-

Radiolabeled this compound ligand (e.g., [³H]nitrendipine).

-

Unlabeled test this compound compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in fresh binding buffer. Determine the protein concentration of the membrane preparation.

-

Competition Binding Assay:

-

Set up a series of reaction tubes.

-

To each tube, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of the unlabeled test compound to displace the radioligand.

-

Include a set of tubes with an excess of unlabeled ligand to determine non-specific binding.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound ligand from the unbound ligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of the effect of this compound compounds on L-type calcium channel currents in living cells.

Materials:

-

Isolated cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or a heterologous expression system like HEK293 cells).

-

External (bath) solution containing a charge carrier for the calcium channel (e.g., BaCl₂ or CaCl₂).

-

Internal (pipette) solution.

-

Test this compound compound.

-

Patch-clamp amplifier and data acquisition system.

-

Micropipette puller.

-

Microscope.

Procedure:

-

Cell Preparation: Plate the isolated cells on a glass coverslip.

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where the L-type calcium channels are predominantly in the closed state (e.g., -80 mV).

-

Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward currents.

-

Drug Application: Perfuse the external solution containing the test this compound compound over the cell.

-

Data Acquisition: Record the calcium channel currents in the presence of different concentrations of the test compound.

-

Data Analysis:

-

Measure the peak amplitude of the calcium channel current at each test potential.

-

Construct a dose-response curve by plotting the percentage of current inhibition as a function of the test compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Dihydropyridines primarily exert their effects by blocking the influx of Ca²⁺ through L-type calcium channels. This disruption of calcium signaling has significant downstream consequences, particularly in vascular smooth muscle cells, leading to vasodilation.

Caption: this compound signaling pathway leading to vasodilation.

Experimental Workflow for Structure-Activity Relationship (SAR) Studies

A typical workflow for conducting SAR studies on this compound compounds involves a multi-step process from initial compound design to in vivo evaluation.

Caption: A typical workflow for SAR studies of dihydropyridines.

References

- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 2. How Do this compound Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06387A [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Natural L-type calcium channels antagonists from Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neovarsity.org [neovarsity.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound calcium channel modulators on cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Novel Dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of novel dihydropyridine (DHP) derivatives. Dihydropyridines are a prominent class of organic compounds, many of which exhibit significant pharmacological activities, most notably as L-type calcium channel blockers used in the treatment of hypertension.[1][2] The continuous development of novel DHP derivatives aims to enhance therapeutic efficacy, selectivity, and pharmacokinetic profiles. Understanding the physicochemical properties of these new chemical entities is paramount for predicting their behavior in biological systems and for rational drug design.

This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for the determination of these properties, and provides visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of these critical molecules.

Core Physicochemical Data of Novel this compound Derivatives

The physicochemical properties of this compound derivatives, such as lipophilicity (LogP), solubility, melting point, and ionization constant (pKa), are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles.[3] These parameters are heavily influenced by the nature and position of substituents on the this compound ring.

Table 1: Physicochemical Properties of Selected Novel this compound Derivatives

| Compound ID | Structure | R¹ | R² | R³ | Melting Point (°C) | LogP | Aqueous Solubility (µg/mL) | Biological Activity (IC₅₀/EC₅₀) | Reference |

| DHP-A | 1,4-Dihydropyridine | -CH₃ | -COOCH₃ | 2-NO₂-Ph | 173-175 | 2.45 | 5.8 | Calcium Channel Blocker (IC₅₀: 0.5 µM) | Fictional Example |

| DHP-B | 1,4-Dihydropyridine | -CH₂CH₃ | -COOCH₂CH₃ | 3-CN-Ph | 155-157 | 3.12 | 2.1 | Calcium Channel Blocker (IC₅₀: 0.2 µM) | Fictional Example |

| DHP-C | N-aryl-1,4-DHP | -CH₃ | -COCH₃ | 1,3-diphenyl-1H-pyrazol-4-yl | 198-200 | Not Reported | Not Reported | Antitubercular (MIC: 0.02 µg/mL) | [4] |

| DHP-D | 1,4-DHP | -CH₃ | -COOCH₃ | 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl | 230-232 | Not Reported | Not Reported | Antitubercular (MIC: 0.02 µg/mL) | [5] |

| DHP-E | Hexahydroquinoline derivative | Fused Cyclohexane | -COOC₂H₅ | 2-Cl-Ph | Not Reported | Not Reported | Not Reported | L-type Ca²⁺ Channel Blocker (IC₅₀: 21 nM) | [2] |

Note: Data for DHP-A and DHP-B are representative examples to illustrate the data structure. Data for DHP-C, DHP-D, and DHP-E are extracted from the cited literature. A comprehensive compilation of such data for a wide range of novel derivatives is a continuing effort in medicinal chemistry.

Key Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for determining key parameters of novel this compound derivatives.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical indicator of a drug's ability to cross biological membranes.

1. Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of the compound between n-octanol and water.

-

Protocol:

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Dissolve a precisely weighed amount of the this compound derivative in one of the phases.

-

Combine the two phases in a flask and shake vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the mixture to achieve complete phase separation.

-

Carefully withdraw aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]

-

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a faster, more high-throughput method that correlates a compound's retention time on a nonpolar stationary phase with its LogP value.

-

Protocol:

-

Prepare a series of standard compounds with known LogP values.

-

Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Inject the standard compounds and the novel this compound derivative onto the column and record their retention times.

-

Create a calibration curve by plotting the known LogP values of the standard compounds against their retention times.

-

Determine the LogP of the novel this compound derivative by interpolating its retention time on the calibration curve.[7][8]

-

Determination of Aqueous Solubility

Aqueous solubility is a crucial property that affects a drug's absorption and bioavailability.

1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

-

Protocol:

-

Add an excess amount of the solid this compound derivative to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4).

-

Agitate the mixture at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.[9]

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the dissolved compound in the filtrate or supernatant using an analytical method like HPLC-UV or LC-MS.[9]

-

2. Kinetic Solubility

This high-throughput method measures the solubility of a compound upon its addition from a concentrated organic stock solution to an aqueous buffer.

-

Protocol:

-

Prepare a concentrated stock solution of the this compound derivative in an organic solvent such as dimethyl sulfoxide (DMSO).

-

Add a small volume of the stock solution to an aqueous buffer.

-

Monitor the formation of a precipitate over time using turbidimetry or nephelometry.[9]

-

The kinetic solubility is the concentration at which the compound begins to precipitate.

-

Visualizations: Pathways and Workflows

Visual diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of this compound research.

L-type Calcium Channel Signaling Pathway

This compound derivatives primarily exert their therapeutic effects by blocking L-type voltage-gated calcium channels (VGCCs). The influx of calcium through these channels is a critical step in various physiological processes, including muscle contraction and neurotransmitter release.

Experimental Workflow for Physicochemical Profiling

A systematic workflow is crucial for the efficient and accurate determination of the physicochemical properties of novel compounds.

Structure-Activity Relationship (SAR) Logic

The development of novel this compound derivatives is guided by understanding the relationship between chemical structure and biological activity. This logical diagram illustrates key structural modifications and their expected impact on activity.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated analysis on the physicochemical properties of this compound calcium channel blockers in grapefruit juice interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjpmr.com [wjpmr.com]

- 5. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

The Dihydropyridine Scaffold: An In-depth Technical Guide to its Exploratory Studies in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the management of cardiovascular diseases.[1][2][3] Since the discovery of their calcium channel blocking activity, DHP derivatives have been extensively explored, leading to the development of numerous clinically significant drugs.[4] This technical guide provides an in-depth exploration of dihydropyridines, covering their synthesis, mechanism of action, therapeutic applications, and the structure-activity relationships that govern their pharmacological effects. Detailed experimental protocols and quantitative data are presented to aid researchers in the design and evaluation of novel DHP-based therapeutic agents.

Core Concepts

Synthesis of the Dihydropyridine Core: The Hantzsch Reaction

The most fundamental and widely employed method for synthesizing the 1,4-dihydropyridine ring is the Hantzsch synthesis, a multi-component reaction first reported in 1881.[5] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[5]

The classical Hantzsch method, while effective, often requires harsh reaction conditions and can result in low yields.[5][6] Consequently, numerous modifications have been developed to improve efficiency and expand the scope of the synthesis. These include microwave-assisted synthesis, the use of water as a solvent, and solvent-free conditions, which align with the principles of green chemistry.[4][6][7]

Mechanism of Action: L-type Calcium Channel Blockade

Dihydropyridines exert their primary pharmacological effect by blocking L-type voltage-gated calcium channels (LTCCs).[2][8] These channels are crucial for regulating the influx of calcium ions into vascular smooth muscle cells, which is a key event in muscle contraction.[9][10] By binding to the α1 subunit of the LTCC, specifically the Cav1.2 isoform in the cardiovascular system, dihydropyridines inhibit calcium influx, leading to vasodilation and a subsequent reduction in blood pressure.[8][11]

The binding of dihydropyridines to the L-type calcium channel is highly specific. Molecular modeling and mutagenesis studies have identified a hydrophobic pocket within the Cav1.2 channel, formed by amino acid residues such as Phe1129, Ile1173, Phe1176, Met1177, and Met1509, as the primary binding site.[8] The interaction is further stabilized by aryl-aryl interactions with residues like Phe1129 or Tyr1508.[8]

Therapeutic Applications

The primary therapeutic application of this compound calcium channel blockers is in the treatment of hypertension and angina pectoris.[3][4] However, the versatility of the this compound scaffold has led to the exploration of its potential in a wide range of other therapeutic areas, including:

-

Anticancer activity: Some this compound derivatives have shown promise as anticancer agents.[12]

-

Antimicrobial effects: The scaffold has been investigated for its potential antibacterial and antifungal properties.

-

Neuroprotective properties: Certain dihydropyridines are being explored for their potential in treating neurological disorders.

Quantitative Data on this compound Derivatives

The following tables summarize the biological activity of a selection of this compound derivatives, providing a quantitative basis for understanding their structure-activity relationships.

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) | Reference |

| Nifedipine | H | CH3 | CO2CH3 | 2-NO2-Ph | ~0.1 | [13] |

| Amlodipine | H | CH3 | CO2CH2CH2NH2 | 2-Cl-Ph | ~0.0019 | [13] |

| Felodipine | H | CH3 | CO2CH2CH3 | 2,3-diCl-Ph | - | |

| Nicardipine | H | CH3 | CO2CH2CH2N(CH3)2 | 3-NO2-Ph | - | |

| Nimodipine | H | CH(CH3)2 | CO2CH2CH2OCH3 | 3-NO2-Ph | - | |

| Isradipine | H | CH3 | CO2CH(CH3)2 | Benzoxadiazolyl | - | |

| Nisoldipine | H | CH3 | CO2CH2CH(CH3)2 | 2-NO2-Ph | - | |

| Nitrendipine | H | C2H5 | CO2CH3 | 3-NO2-Ph | - |

| Compound | R | R' | pEC50 | Reference |

| 3 | H | H | 4.37 ± 0.10 | [1] |

| 4 | H | 4-Cl | 5.86 ± 0.08 | [1] |

| 5 | H | 4-NO2 | 6.46 ± 0.07 | [1] |

| 6 | H | 4-OCH3 | 6.35 ± 0.10 | [1] |

| Verapamil | - | - | 6.97 ± 0.15 | [1] |

| m-Nifedipine | - | - | 6.48 ± 0.05 | [1] |

Experimental Protocols

Hantzsch this compound Synthesis (General Procedure)

This protocol describes a general, one-pot synthesis of 1,4-dihydropyridines.

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (2 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

-

Attach a reflux condenser and stir the mixture at room temperature for 10-15 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the pure 1,4-dihydropyridine derivative.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Radioligand Binding Assay for L-type Calcium Channels

This protocol outlines a method to determine the binding affinity of this compound derivatives to L-type calcium channels using a radiolabeled ligand.

Materials:

-

Rat brain tissue homogenate (or other tissue expressing L-type calcium channels)

-

[3H]PN200-110 (radioligand)

-

Unlabeled this compound test compounds

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Nifedipine (for non-specific binding determination)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and vials

-

Scintillation cocktail

Procedure:

-

Prepare a membrane suspension from the rat brain tissue.

-

In a series of tubes, add a fixed concentration of [3H]PN200-110 and varying concentrations of the unlabeled test compound to the membrane suspension in the incubation buffer.

-

For determining non-specific binding, add a high concentration of unlabeled nifedipine to a set of tubes.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Visualizations

Caption: Signaling pathway of L-type calcium channel and this compound action.

Caption: Experimental workflow for this compound synthesis and evaluation.

Conclusion

The 1,4-dihydropyridine scaffold remains a highly privileged structure in medicinal chemistry. Its well-established role in cardiovascular medicine continues to inspire the development of new analogs with improved therapeutic profiles. Furthermore, the expanding exploration of dihydropyridines in other disease areas highlights the versatility and enduring potential of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of this compound-based drug discovery.

References

- 1. aau.ac.ae [aau.ac.ae]

- 2. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 8. Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Modulation of cardiac CaV1.2 channels by this compound and phosphatase inhibitor requires Ser-1142 in the domain III pore loop - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Hantzsch Synthesis of Dihydropyridine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs). This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate. The resulting this compound scaffold is of significant interest in medicinal chemistry, most notably as the core structure of several calcium channel blockers used in the treatment of cardiovascular diseases, including nifedipine, amlodipine, and felodipine.

This document provides detailed protocols for the synthesis of this compound derivatives using the Hantzsch reaction, including classical, microwave-assisted, and solvent-free methods. It also presents quantitative data for various reaction conditions and spectroscopic data for the characterization of the synthesized compounds.

Reaction Mechanism and Workflow

The Hantzsch synthesis proceeds through a series of condensation and addition reactions. While the exact mechanism can vary depending on the specific reactants and conditions, a generally accepted pathway involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.

Caption: Generalized mechanism of the Hantzsch this compound synthesis.

A general experimental workflow for the Hantzsch synthesis is outlined below. This can be adapted for classical heating, microwave-assisted, or solvent-free conditions.

Caption: General experimental workflow for the Hantzsch synthesis.

Data Presentation

The following tables summarize the yields and reaction times for the synthesis of various this compound derivatives under different conditions.

Table 1: Classical Hantzsch Synthesis of 1,4-Dihydropyridines in Aqueous Media [1]

| Aldehyde | β-Ketoester | Time (min) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | 20 | 96 |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | 20 | 95 |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 20 | 94 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 25 | 93 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 30 | 90 |

| 2-Chlorobenzaldehyde | Ethyl acetoacetate | 30 | 91 |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | 30 | 92 |

| Cinnamaldehyde | Ethyl acetoacetate | 25 | 89 |

| Furfural | Ethyl acetoacetate | 20 | 92 |

| Benzaldehyde | Methyl acetoacetate | 20 | 95 |

Reaction conditions: Aldehyde (1 mmol), β-ketoester (2 mmol), ammonium carbonate (1.2 mmol) in a sealed vessel with water at 100°C.

Table 2: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines [2]

| Aldehyde | β-Ketoester | Power (W) | Time (min) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | 420 | 55 | 84 |

| 4-Methoxybenzaldehyde | Methyl acetoacetate | 420 | 55 | 84 |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | 490 | 35 | 76 |

| Vanillin | Methyl acetoacetate | 490 | 20 | 72 |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | 490 | 20 | 66 |

Reaction conditions: Aldehyde, β-ketoester, and concentrated ammonia in ethanol under microwave irradiation.

Table 3: Solvent-Free Hantzsch Synthesis of 1,4-Dihydropyridines [3]

| Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Time (h) | Yield (%) |

| 5-Bromothiophene-2-carboxaldehyde | Methyl acetoacetate | CAN | 1.0 | 94 |

| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | CAN | 1.5 | 92 |

| 5-Bromothiophene-2-carboxaldehyde | Acetylacetone | CAN | 2.5 | 90 |

| 5-Bromothiophene-2-carboxaldehyde | Dimedone | CAN | 2.5 | 88 |

Reaction conditions: Aldehyde (0.01 mol), 1,3-dicarbonyl compound (0.02 mol), ammonium acetate (0.01 mol), and CAN (0.5 mmol) stirred at room temperature.

Table 4: Characterization Data for Selected 1,4-Dihydropyridine Derivatives [4][5]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 8.79 (s, 1H, NH), 7.20-7.08 (m, 5H, Ar-H), 4.87 (s, 1H, C4-H), 3.99 (q, 4H, -OCH₂-), 2.26 (s, 6H, -CH₃), 1.12 (t, 6H, -CH₂CH₃) | 166.9, 148.2, 145.3, 127.8, 127.3, 125.8, 101.9, 59.0, 38.9, 18.2, 14.1 | 3339 (N-H), 1682 (C=O) |

| Diethyl 2,6-dimethyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 8.74 (s, 1H, NH), 7.05 (d, 2H, Ar-H), 6.76 (d, 2H, Ar-H), 4.80 (s, 1H, C4-H), 3.99 (q, 4H, -OCH₂-), 3.67 (s, 3H, -OCH₃), 2.25 (s, 6H, -CH₃), 1.13 (t, 6H, -CH₂CH₃) | 167.6, 158.0, 145.5, 141.1, 128.8, 113.7, 102.7, 59.5, 55.4, 38.5, 18.7, 14.7 | 3339 (N-H), 1693 (C=O) |

| Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 8.06 (d, 2H, Ar-H), 7.44 (d, 2H, Ar-H), 6.08 (s, 1H, NH), 5.08 (s, 1H, C4-H), 4.07 (q, 4H, -OCH₂-), 2.32 (s, 6H, -CH₃), 1.20 (t, 6H, -CH₂CH₃) | 167.3, 155.4, 146.4, 145.1, 129.0, 123.4, 103.2, 60.1, 40.3, 19.7, 14.4 | 3344 (N-H), 1694 (C=O) |

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Concentrated ammonium hydroxide

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ethanol.

-

Slowly add concentrated ammonium hydroxide (1.1 equivalents) to the mixture with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure yellow crystals.

-

Dry the purified product and determine the yield and melting point.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Materials:

-

Substituted aldehyde

-

β-ketoester

-

Ammonium acetate

-

Ethanol

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a specified power (e.g., 100 W) and temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

The product will typically precipitate upon cooling.

-

Isolate the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 3: Solvent-Free Hantzsch Synthesis using a Catalyst

Materials:

-

Aldehyde

-

1,3-Dicarbonyl compound

-

Ammonium acetate

-

Ceric Ammonium Nitrate (CAN) or another suitable catalyst

-

Mortar and pestle (optional)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 equivalent), 1,3-dicarbonyl compound (2 equivalents), ammonium acetate (1 equivalent), and a catalytic amount of CAN (e.g., 0.5 mol%).

-

If the reactants are solid, they can be gently ground together in a mortar and pestle before being transferred to the flask.

-

Stir the mixture at room temperature for the specified time (e.g., 1-3 hours).

-

Monitor the reaction by TLC.

-